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## **CAS** number for cinnamyl cinnamate

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Compound of Interest		
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An In-Depth Technical Guide to Cinnamyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cinnamyl cinnamate (CAS No. 122-69-0) is an aromatic ester naturally present in sources like storax and cinnamon bark.[1] Beyond its established use as a fixative and fragrance component in the cosmetic and food industries, the broader class of cinnamates is gaining significant attention for a wide range of biological activities.[1][2][3] These activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, position cinnamyl cinnamate and its derivatives as compounds of interest for pharmaceutical and nutraceutical research.[2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and biological significance of cinnamyl cinnamate, tailored for professionals in drug discovery and development.

# Compound Identification and Physicochemical Properties

**Cinnamyl cinnamate**, also known as styracin, is the ester formed from cinnamyl alcohol and cinnamic acid.[6]

Table 1: Compound Identification



Identifier	Value
CAS Number	122-69-0[7][8]
Molecular Formula	C18H16O2[7][8]
Molecular Weight	264.32 g/mol [7]
IUPAC Name	(2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop- 2-enoate[6]

| Synonyms | Styracin, Phenylallyl cinnamate, Cinnamic acid cinnamyl ester[6][7] |

Table 2: Physicochemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Appearance | White or colorless crystals or powder.[7][9] | | Odor | Faintly sweet, balsamic, floral.[1][7] | | Melting Point | 42-45 °C[3][7] | | Boiling Point | 370 °C[7] | | Solubility | Insoluble in water and glycerol; Soluble in ethanol, ether, benzene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7][9] | | LogP | 4.45[7] |

## **Synthesis of Cinnamyl Cinnamate**

The primary route for synthesizing **cinnamyl cinnamate** is through the esterification of cinnamic acid with cinnamyl alcohol.[2] Several methods exist, each with distinct advantages regarding yield, reaction conditions, and environmental impact.

#### **Comparison of Synthetic Methods**

The choice of synthetic method often depends on the desired scale, purity requirements, and available reagents.

Table 3: Comparison of Key Synthesis Methods



Method	Key Reagents	Solvent	Temperat ure	Reaction Time	Yield	Key Features
Steglich Esterificati on	DCC, DMAP	Anhydrou s DCM	Room Temp.	~1.5 hours	High	High yield, mild condition s, but produces dicyclohe xylurea (DCU) byproduc t.[2]
Modified Steglich (EDC)	EDC, DMAP	Acetonitrile	40-45 °C	~45 minutes	~70%	Greener solvent, faster reaction, water-soluble carbodiimid e simplifies purification. [2][4]



Method	Key Reagents	Solvent	Temperat ure	Reaction Time	Yield	Key Features
Acyl Halide Method	Thionyl Chloride, Cinnamyl Alcohol	Organic Solvent	30-70 °C	6-8 hours	~81-92%	Traditional, high-yield method, but involves corrosive and hazardous reagents (thionyl chloride, HCl gas). [2][10][11]

| Transesterification | Methyl Cinnamate, Potassium Carbonate | N/A | High Pressure | Long | Variable | Can be used but often requires high pressure and extensive purification.[10] |

#### **Experimental Protocols**

The following are detailed protocols for common laboratory-scale synthesis.

Protocol 1: Steglich Esterification[2]

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate ester formation under mild conditions.

- Materials:
  - Cinnamic acid (1 mmol)
  - Cinnamyl alcohol (1 mmol)
  - Dicyclohexylcarbodiimide (DCC) (1.5 mmol)
  - 4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)



Anhydrous Dichloromethane (DCM)

#### Procedure:

- Dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
- o In a separate flask, dissolve cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).
- Add the cinnamyl alcohol solution to the cinnamic acid solution.
- Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) to the reaction mixture with continuous stirring.
- Allow the reaction to stir at room temperature for approximately 1.5 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, the white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a silica gel plug, washing with DCM to remove the DCU.
- Concentrate the filtrate under reduced pressure to obtain the crude cinnamyl cinnamate product, which can be further purified if necessary.

Protocol 2: Acyl Halide Method[2][11]

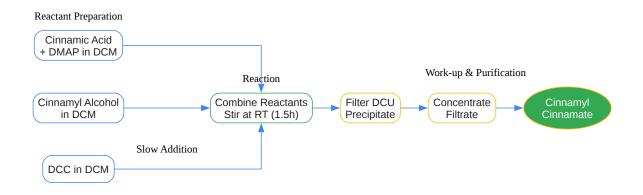
This is a two-step process involving the creation of a more reactive acyl chloride intermediate.

- Step 1: Synthesis of Cinnamoyl Chloride
  - In a flask equipped with a reflux condenser and a gas trap, combine cinnamic acid (0.67 mol) and thionyl chloride (0.80 mol).
  - Stir the mixture. The reaction may begin at a low temperature (-5 to 40 °C) and then be slowly warmed to 30-40 °C for 2 hours, followed by heating to 60-70 °C for 3-5 hours.[11]
  - After the reaction is complete, cool the mixture and remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.



- Collect the cinnamoyl chloride product via vacuum distillation (e.g., at 125-134 °C under -0.098 Mpa).[11]
- Step 2: Esterification
  - Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.
  - Warm the solution to 30-50 °C with stirring.
  - Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over
     3-5 hours.
  - Continue stirring the reaction for an additional 3 hours.
  - Remove the solvent by distillation under reduced pressure to obtain the crude product.
  - The crude cinnamyl cinnamate can be purified by recrystallization from methanol or ethanol.[11]

#### **Synthesis Workflow Diagrams**



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Caption: Workflow for Steglich Esterification using DCC.

Cinnamic Acid + Thionyl Chloride Heat & Reflux Distill Excess SOCl2 Vacuum Distill Product Step 2: Esterification Dissolve Cinnamyl Cinnamoyl Chloride Alcohol in Solvent Add Cinnamoyl Chloride (30-50°C) Stir for 3h Remove Solvent Recrystallize **Purified Cinnamyl** Cinnamate

Step 1: Acyl Chloride Formation

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Caption: Two-step workflow for the Acyl Halide synthesis method.

### **Biological Activities and Therapeutic Potential**

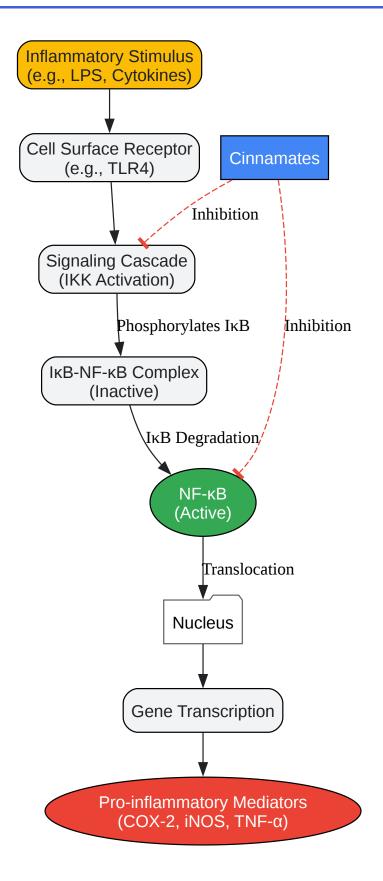
While research on **cinnamyl cinnamate** itself is specific, the broader family of cinnamic acid derivatives is known for a multitude of biological activities relevant to drug development.[2][4] [12] These compounds are recognized for their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5]

- Antimicrobial Activity: Cinnamates exhibit broad-spectrum activity against various bacteria
  and fungi.[5] The proposed mechanism involves the disruption of microbial cell membranes
  and the inhibition of essential enzymes.[5] Studies on synthetic cinnamates have shown that
  esters are often more bioactive than amides, with butyl cinnamate demonstrating a potent
  antifungal profile.[13][14][15]
- Anti-inflammatory Activity: Cinnamic acid derivatives can modulate key inflammatory pathways.[5] Their action is linked to the inhibition of pro-inflammatory mediators, making them candidates for addressing chronic inflammatory diseases.[5]
- Anticancer Activity: Cinnamates have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.
   [5] These effects are achieved by modulating signaling pathways that control the cell cycle and cell death.[5]
- Antioxidant and Neuroprotective Properties: The phenolic structure of many cinnamates
  allows them to act as potent antioxidants by scavenging free radicals and reducing oxidative
  stress.[5] This activity underlies their potential as neuroprotective agents, as oxidative stress
  is a key factor in the pathogenesis of neurodegenerative diseases.[5]

#### General Signaling Pathway for Anti-inflammatory Action

Cinnamates can interfere with inflammatory cascades, such as the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.





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Caption: General anti-inflammatory action of cinnamates via NF-kB pathway inhibition.



### **Applications in Drug Development and Research**

The diverse biological profile of cinnamates makes them attractive scaffolds for drug discovery. [12]

- Lead Compounds: **Cinnamyl cinnamate** and its derivatives can serve as starting points for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation.[3][14]
- Functional Ingredients: Due to their antimicrobial and antioxidant properties, these compounds are being explored as natural preservatives in pharmaceutical and cosmetic formulations.[3]
- Flavoring and Fragrance: In pharmaceutical formulations, **cinnamyl cinnamate** can be used as a flavoring agent to improve palatability or as a fragrance to mask unpleasant odors.[1][9]

#### Conclusion

**Cinnamyl cinnamate** is a well-characterized compound with established applications and significant potential for further development. Its straightforward synthesis and the potent biological activities associated with the cinnamate structural motif make it a valuable molecule for researchers in medicinal chemistry and drug discovery. Future investigations should focus on elucidating the specific mechanisms of action of **cinnamyl cinnamate** and optimizing its structure to enhance therapeutic efficacy and selectivity for various disease targets.

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#### References

- 1. Cinnamyl Cinnamate | 122-69-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]



- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 122-69-0: Cinnamyl cinnamate | CymitQuimica [cymitquimica.com]
- 7. Cinnamyl cinnamate | 122-69-0 [chemicalbook.com]
- 8. Cinnamyl cinnamate [webbook.nist.gov]
- 9. alfa-industry.com [alfa-industry.com]
- 10. Page loading... [guidechem.com]
- 11. CN100582083C Method for preparing cinnamyl cinnamate Google Patents [patents.google.com]
- 12. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
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